molecular formula C14H19ClFN3 B12220917 N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine

N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B12220917
M. Wt: 283.77 g/mol
InChI Key: UKRKMWVPBZKIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of N-(3-Fluorobenzyl)-1-Isopropyl-3-Methyl-1H-Pyrazol-4-Amine

This compound belongs to the pyrazole amine class, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms. The 3-fluorobenzyl group introduces steric bulk and modulates electron density through the fluorine atom's -I effect, while the isopropyl and methyl substituents enhance lipophilicity. Key physicochemical properties include:

Property Value Source
Molecular Formula $$ \text{C}{14}\text{H}{19}\text{ClFN}_3 $$
Molecular Weight 283.77 g/mol
SMILES Notation CC1=NN(C(C)C)C=C1NCC2=CC=CC(F)=C2.[H]Cl
Key Functional Groups Pyrazole, benzylamine, isopropyl

The hydrochloride salt form (CAS 1856022-58-6) is commonly used to improve solubility in polar solvents.

Historical Context and Discovery

First synthesized in the early 2010s, this compound emerged during combinatorial chemistry efforts to develop kinase inhibitors. Patent CN111303035A describes analogous pyrazole carboxylates prepared via Grignard exchange reactions, suggesting shared synthetic pathways. The introduction of fluorine at the benzyl position marked a strategic shift toward enhancing metabolic stability in drug candidates, as fluorinated aromatics resist cytochrome P450 oxidation. Early applications focused on agrochemical intermediates, with later studies exploring antimicrobial and anticancer activities.

Relevance in Contemporary Chemical Research

Recent investigations emphasize three primary areas:

  • Pharmaceutical Intermediates : The compound serves as a precursor to Janus kinase (JAK) inhibitors, with the fluorobenzyl group improving target binding affinity.
  • Ligand Design : Its nitrogen-rich structure facilitates coordination to transition metals, enabling catalysis applications.
  • Structure-Activity Relationship (SAR) Studies : Researchers systematically modify the isopropyl and methyl groups to optimize pharmacokinetic profiles.

A 2025 PubChem update notes 28 derivative compounds registered, underscoring its versatility.

Scope and Objectives of the Review

This analysis focuses on:

  • Synthetic methodologies (e.g., nucleophilic substitution, coupling reactions)
  • Spectroscopic characterization (¹H/¹³C NMR, FT-IR, MS)
  • Computational modeling of electronic effects
  • Emerging applications in materials science

Properties

Molecular Formula

C14H19ClFN3

Molecular Weight

283.77 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H18FN3.ClH/c1-10(2)18-9-14(11(3)17-18)16-8-12-5-4-6-13(15)7-12;/h4-7,9-10,16H,8H2,1-3H3;1H

InChI Key

UKRKMWVPBZKIQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)F)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Core Reaction Sequence

The primary synthesis route involves coupling 3-fluorobenzylamine with 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives. Key steps include:

  • Activation of the Carboxylic Acid :

    • The carboxylic acid group is activated using N,N'-dicyclohexylcarbodiimide (DCC) or ethyl chloroformate (ECF) to form an intermediate acyl chloride or mixed anhydride.
    • Reagent Ratios : A 1:1.2 molar ratio of carboxylic acid to DCC is typical, with 4-dimethylaminopyridine (DMAP) (10 mol%) as a catalyst.
  • Amide Bond Formation :

    • The activated intermediate reacts with 3-fluorobenzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
    • Yield : 68–75% under standard conditions.
Step Reagents Solvent Temperature Yield
1 DCC, DMAP DCM 0°C → 25°C 72%
2 ECF, NEt₃ THF -10°C → RT 68%

Alternative Routes

  • Reductive Amination :
    • Condensation of 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-fluorobenzylamine using sodium triacetoxyborohydride (STAB) in methanol.
    • Conditions : 12 h at 60°C, yielding 65%.
  • Ultrasound-Assisted Synthesis :
    • Reduces reaction time by 40% (4–6 h) with comparable yields (70–73%).

Key Reaction Parameters

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and acetonitrile improve solubility but require strict anhydrous conditions.
  • Low-Temperature Quenching : Reactions conducted below 10°C minimize side product formation (e.g., N-acylurea).

Catalytic Systems

  • DMAP vs. HOBt :
    • DMAP increases reaction rates by 30% compared to hydroxybenzotriazole (HOBt).
    • Byproduct Mitigation : DMAP reduces dicyclohexylurea (DCU) precipitation.
Catalyst Reaction Time (h) Yield (%) Purity (HPLC)
DMAP 6 75 98.5
HOBt 8 70 97.2

Industrial-Scale Optimization

Continuous Flow Reactors

  • Residence Time : 15–20 minutes achieves 85% conversion.
  • Advantages : Enhanced heat transfer and reduced solvent usage (30% less vs. batch).

Purification Strategies

  • Crystallization : Ethanol/water (7:3) recrystallization yields 99% pure product.
  • Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves regioisomeric impurities.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (m, 1H, Ar-H), 4.41 (s, 2H, CH₂), 3.89 (sept, J=6.8 Hz, 1H, CH), 2.21 (s, 3H, CH₃).
  • LC-MS : m/z 283.77 [M+H]⁺.

Purity Analysis

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O).

Challenges and Mitigation

  • Hydrolysis Sensitivity : The fluorobenzyl group is prone to hydrolysis under acidic conditions. Neutral pH (6.5–7.5) is maintained during workup.
  • Scale-Up Limitations : Batch variability is addressed via in-line FTIR monitoring in flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of reduced aromatic rings or alkanes

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

Antiviral Activity

Recent studies have shown that pyrazole derivatives exhibit promising antiviral properties. For instance, compounds similar to N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine have been tested against various strains of viruses, including H5N1. These compounds demonstrated significant antiviral activity, suggesting that this compound could be explored for its potential in antiviral drug development .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can possess anti-inflammatory properties. This compound may act as an inhibitor of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases.

Case Study 1: Antiviral Testing

In a study examining the antiviral efficacy of various pyrazole derivatives, this compound was synthesized and tested against the H5N1 virus. The results indicated that this compound exhibited an EC50 value that was significantly lower than that of control compounds, demonstrating its potential as a lead compound for further development in antiviral therapies .

Case Study 2: Inflammation Model

A preclinical model evaluating the anti-inflammatory effects of pyrazole derivatives included this compound. The study measured inflammatory markers and found a marked reduction in cytokine levels when treated with this compound compared to untreated controls, highlighting its potential utility in managing inflammatory diseases.

Data Table: Summary of Applications

Application AreaDescriptionReference
Antiviral ActivityEffective against H5N1 virus in vitro
Anti-inflammatory EffectsReduces cytokine levels in preclinical models
Drug DevelopmentPotential lead compound for new therapeutic agents

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the pyrazole ring provides a scaffold for further functionalization. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a pyrazole scaffold with several analogs but differs in substituents and appended groups. Key comparisons include:

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Biological Activity
N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine Pyrazole 1-isopropyl, 3-methyl, N-(3-fluorobenzyl) ~263.3* Not specified (structural analog suggests kinase inhibition)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole 1-pyridin-3-yl, 3-methyl, N-cyclopropyl 215 ([M+H]+) Not reported (synthetic intermediate)
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole 1-pyridin-3-yl, 3-methyl, N-(methylthio)propyl Not reported Not reported (synthetic intermediate)
ALK5 Inhibitor Imidazole-indazole N-(3-fluorobenzyl), deuterated methyl ~447.5† ALK5 inhibition (IC₅₀ = 64 nM)
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-3-amine Pyrazole 1-(3-chloro-4-fluorobenzyl) 225.65 Not reported (structural analog)

*Calculated based on formula. †Estimated from molecular formula in .

Substituent Effects

  • Fluorinated Benzyl Groups: The 3-fluorobenzyl group in the target compound and the ALK5 inhibitor () is associated with enhanced lipophilicity and target engagement.
  • Pyridine vs. Benzyl : Pyridyl-substituted analogs () lack the aromatic bulk of benzyl groups, which may reduce membrane permeability compared to the target compound .
  • Deuterated Methyl Groups: The ALK5 inhibitor () incorporates a methyl-d3 group, likely improving metabolic stability compared to non-deuterated analogs .

Biological Activity

N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a five-membered pyrazole ring with an isopropyl group and a fluorobenzyl substituent. Its molecular formula is C14H19FN3C_{14}H_{19}FN_3 with a molar mass of approximately 283.78 g/mol . The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity, particularly against enzymes involved in inflammatory pathways. This suggests potential anti-inflammatory effects , making it a candidate for further development in treating inflammatory diseases.

Neurotransmitter Receptor Interaction

The compound has also shown promise in modulating neurotransmitter receptors, potentially offering therapeutic benefits for neurological disorders. Molecular docking studies reveal that it forms critical interactions, such as hydrogen bonds and hydrophobic contacts, with target proteins, which are essential for its biological effects.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Modulation : The compound inhibits specific enzymes that play roles in inflammatory responses.
  • Receptor Interaction : It interacts with neurotransmitter receptors, possibly altering signaling pathways associated with mood regulation and cognitive function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamideContains a methoxyphenyl groupPotential anti-inflammatory
4-(4-fluorobenzyl)piperidinePiperidine ring attached to fluorobenzylCentral nervous system effects
4-fluorobenzyl cyanideCyanide group attached to fluorobenzylToxicological concerns

This compound stands out due to its specific combination of substituents that influence both its chemical reactivity and biological activity.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Anti-inflammatory Applications : In vitro studies demonstrate its ability to reduce pro-inflammatory cytokine production, suggesting efficacy in conditions like arthritis or chronic inflammation.
  • Neurological Disorders : Preliminary animal studies indicate improvements in behavioral tests related to anxiety and depression when treated with this compound, pointing towards its neuroprotective properties.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for preparing N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine, and what are their key steps?

  • Methodology : A typical approach involves:

  • Nucleophilic substitution : Reacting a halogenated pyrazole precursor (e.g., 4-iodo-3-methyl-1H-pyrazole) with 3-fluorobenzylamine under basic conditions (e.g., Cs₂CO₃) and a copper catalyst (e.g., CuBr) at 35°C for 48 hours .
  • Catalytic hydrogenation : If intermediates contain nitro groups, hydrogenation with Pd/C (10% w/w) under 40 psi H₂ in ethanol/ethyl acetate yields the amine product (73.8% efficiency) .
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization are critical for isolating the pure compound.

Q. How is the structure of N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine confirmed post-synthesis?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for fluorobenzyl), pyrazole C-H (δ 8.2–8.6 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm) .
  • HRMS (ESI) : Confirms molecular ion peaks (e.g., m/z 215 [M+H]⁺) and isotopic patterns matching fluorine .
  • Melting Point : Consistency with literature values (e.g., 104–107°C for analogs) validates purity .

Advanced Research Questions

Q. How can researchers optimize the catalytic hydrogenation step to improve the yield of N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine?

  • Strategies :

  • Catalyst Screening : Compare Pd/C, Raney Ni, or PtO₂ for nitro-group reduction efficiency. Evidence shows Pd/C achieves 73.8% yield in ethanol .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance substrate solubility but require post-reaction acid-base extraction to remove residues.
  • Pressure/Temperature : Increasing H₂ pressure (e.g., 60 psi) or temperature (50–60°C) could reduce reaction time but risk over-reduction.

Q. What strategies are effective in resolving contradictory NMR spectral data observed in different batches of N-(3-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine?

  • Troubleshooting :

  • Dynamic Effects : Rotameric splitting in the fluorobenzyl group may cause signal broadening. Use higher-field NMR (600 MHz+) or variable-temperature NMR to clarify .
  • Impurity Analysis : LC-MS or 2D NMR (COSY, HSQC) identifies byproducts like unreacted iodopyrazole or dehalogenated intermediates.
  • Crystallography : Single-crystal X-ray diffraction (as in for pyrazole analogs) provides definitive structural confirmation .

Q. How does the presence of the 3-fluorobenzyl group influence the electronic properties and reactivity of the pyrazole core in N-(3-luorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : Fluorine increases the electrophilicity of the benzyl group, enhancing nucleophilic aromatic substitution (SNAr) reactivity at the pyrazole C4 position .
  • Steric Effects : The 3-fluoro substituent may hinder rotation around the benzyl-pyrazole bond, affecting conformational stability in biological targets (e.g., kinase inhibitors) .
  • Computational Modeling : DFT calculations (B3LYP/6-311G**) can quantify charge distribution and predict regioselectivity in further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.